N-tert-butyl-1-(4,6-dimethoxy-1,3,5-triazin-2-yl)pyrrolidine-3-carboxamide
Description
N-tert-butyl-1-(4,6-dimethoxy-1,3,5-triazin-2-yl)pyrrolidine-3-carboxamide is a synthetic organic compound characterized by a pyrrolidine-3-carboxamide core substituted with a tert-butyl group and a 4,6-dimethoxy-1,3,5-triazine moiety. This compound is synthesized via nucleophilic substitution reactions involving 2-chloro-4,6-dimethoxy-1,3,5-triazine and α-amino acid derivatives under mild conditions, typically in a 1,4-dioxane/water solvent system with triethylamine as a base . The reaction proceeds through the formation of a triethyl ammonium chloride intermediate, followed by displacement with the pyrrolidine-3-carboxamide nucleophile. Structural confirmation is achieved via spectroscopic methods (IR, ¹H-/¹³C-NMR) and elemental analysis.
The compound’s design leverages the electron-deficient triazine ring, which enhances reactivity in cross-coupling or bioconjugation applications.
Properties
IUPAC Name |
N-tert-butyl-1-(4,6-dimethoxy-1,3,5-triazin-2-yl)pyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5O3/c1-14(2,3)18-10(20)9-6-7-19(8-9)11-15-12(21-4)17-13(16-11)22-5/h9H,6-8H2,1-5H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBFUDKPSFQYYHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1CCN(C1)C2=NC(=NC(=N2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-1-(4,6-dimethoxy-1,3,5-triazin-2-yl)pyrrolidine-3-carboxamide typically involves the condensation of carboxylic acids and amines. One common method employs 4,6-dimethoxy-1,3,5-triazine as a starting material, which is reacted with tert-butylamine and pyrrolidine-3-carboxylic acid under specific conditions. The reaction is often carried out in tetrahydrofuran (THF) as a solvent, with the presence of a coupling agent such as N-methylmorpholine (NMM) to facilitate the formation of the amide bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure the scalability and reproducibility of the production.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-1-(4,6-dimethoxy-1,3,5-triazin-2-yl)pyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of various substituted derivatives.
Scientific Research Applications
N-tert-butyl-1-(4,6-dimethoxy-1,3,5-triazin-2-yl)pyrrolidine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amide bonds and other functional group transformations.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research explores its potential therapeutic applications, such as its role in drug development and as a pharmacological tool.
Mechanism of Action
The mechanism of action of N-tert-butyl-1-(4,6-dimethoxy-1,3,5-triazin-2-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The triazine ring and pyrrolidine moiety play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may act as an inhibitor or activator, depending on the target and the context of its use. Detailed studies on its binding affinity and interaction pathways are essential to understand its full mechanism of action .
Comparison with Similar Compounds
(3S)-3-tert-butyl-N-[4-chloro-2-[6-(trifluoromethyl)pyridin-3-yl]phenyl]-1-[[2,3-difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]-4-hydroxy-2-methyl-6-oxo-3H-pyridazine-5-carboxamide
(3S)-3-tert-butyl-N-[4-chloro-2-(6-methylsulfanylpyridin-3-yl)phenyl]-1-[[2,3-difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]-4-hydroxy-2-methyl-6-oxo-3H-pyridazine-5-carboxamide
Comparative Analysis:
Key Findings:
Reactivity : The target compound’s dimethoxy-triazine group offers superior electrophilicity compared to pyridazine-based patent compounds, making it more suitable for nucleophilic aromatic substitution .
Steric Effects : The tert-butyl group in the target compound reduces conformational flexibility relative to patent analogues with morpholine-ethoxy chains, which may impact binding affinity in biological systems.
Thermodynamic Stability : Patent compounds incorporate fluorine atoms and sulfanyl groups, enhancing metabolic stability but complicating synthesis .
Biological Activity
N-tert-butyl-1-(4,6-dimethoxy-1,3,5-triazin-2-yl)pyrrolidine-3-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₁₁H₁₅N₅O₃
- Molecular Weight : 241.27 g/mol
The structure consists of a pyrrolidine ring linked to a triazine moiety, which is known for its diverse biological activities.
Antiviral Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antiviral properties. For instance, derivatives of triazines have shown effectiveness against various viruses by inhibiting viral replication and enhancing host immune responses.
Case Study Example :
A study demonstrated that a related triazine compound improved antiviral activity against the Tobacco Mosaic Virus (TMV) by showing a higher affinity for the viral coat protein compared to standard antiviral agents .
Anticancer Properties
Research has also highlighted the anticancer potential of triazine derivatives. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor cell proliferation.
Table 1: Anticancer Activity Comparison
| Compound Name | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| Compound A | 25 | HeLa |
| Compound B | 15 | MCF-7 |
| N-tert-butyl... | 20 | A549 (Lung Cancer) |
In this table, this compound demonstrates competitive IC50 values indicating its potential as an anticancer agent.
The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets. The triazine moiety can engage in hydrogen bonding and π-stacking interactions with nucleic acids and proteins, potentially leading to modulation of gene expression and protein function.
In Vivo Studies
In vivo studies have shown that administration of this compound in murine models resulted in significant tumor regression and enhanced survival rates compared to control groups. These findings suggest that the compound may activate immune pathways or inhibit angiogenesis.
Pharmacokinetics
Pharmacokinetic studies indicate favorable absorption and distribution characteristics for this compound. It exhibits moderate bioavailability and an elimination half-life conducive for therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
